![molecular formula C20H17N7O3 B2954761 6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1903630-37-4](/img/structure/B2954761.png)
6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several heterocyclic rings, including an indole, a triazole, and an oxadiazole . These types of structures are often found in biologically active compounds, and the specific arrangement of these rings in your compound could potentially give it unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the oxadiazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the methoxy group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
Research on structurally related compounds involves detailed structural analysis through X-ray diffraction and spectroscopy, supported by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies not only elucidate the molecular structure but also provide insights into the vibrational frequencies, bond lengths, angles, and torsion angles of the compounds. For instance, Gumus et al. (2018) conducted an experimental and theoretical study on a complex molecular structure closely related to the compound , revealing the importance of structural features in determining the compound's physical and chemical properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Biological Activities
Compounds with structural similarities to 6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide have been explored for their potential biological activities, including antibacterial and antifungal properties. For example, Reddy et al. (2013) synthesized and characterized a series of novel compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing that certain structural modifications can enhance inhibitory activity comparable to standard drugs like streptomycin (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).
Synthesis and Chemical Properties
The synthesis of compounds bearing a resemblance to the target compound involves complex chemical reactions and methodologies, including microwave-assisted synthesis, reactions with carbon electrophiles, and the creation of novel heterocyclic systems. These synthesis routes are crucial for the development of compounds with desired chemical and biological properties. Gomha and Riyadh (2011) discussed the microwave-assisted synthesis of novel compounds with indole moieties and evaluated their antimicrobial activities, demonstrating the potential of innovative synthesis techniques in creating compounds with significant biological activities (Gomha & Riyadh, 2011).
Wirkmechanismus
Indole derivatives
The compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
Triazolo-pyridine derivatives
The compound also contains a triazolo-pyridine moiety. Compounds with this moiety have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-11-22-20(30-26-11)14-4-3-7-27-17(24-25-18(14)27)10-21-19(28)16-8-12-5-6-13(29-2)9-15(12)23-16/h3-9,23H,10H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLYCCQPKCDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=C(N4)C=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2954683.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)

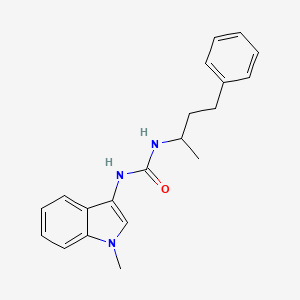

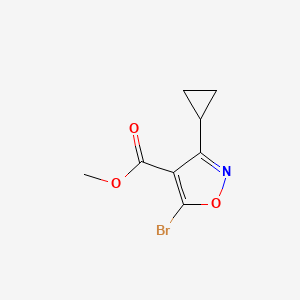
![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)
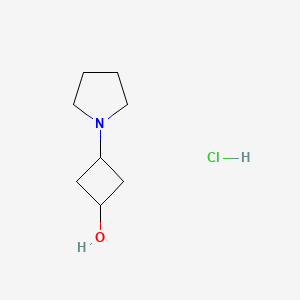
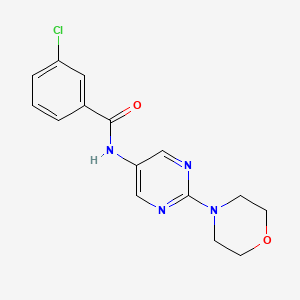
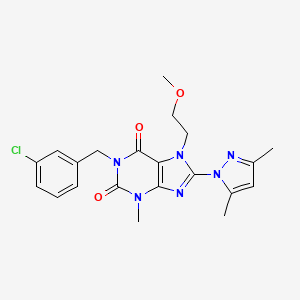
![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)

